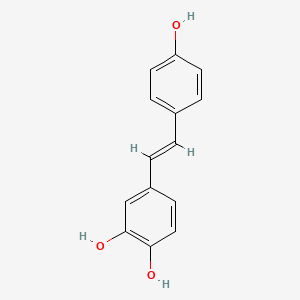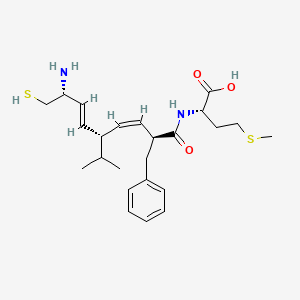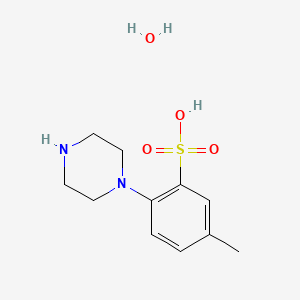![molecular formula C25H27NO8S B1241889 2-Acetamido-3-[(5,10-dihydroxy-4,9-dimethoxy-6-oxo-7,8,9,11-tetrahydrobenzo[b]fluoren-2-yl)methylsulfanyl]propanoic acid](/img/structure/B1241889.png)
2-Acetamido-3-[(5,10-dihydroxy-4,9-dimethoxy-6-oxo-7,8,9,11-tetrahydrobenzo[b]fluoren-2-yl)methylsulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-3-[(5,10-dihydroxy-4,9-dimethoxy-6-oxo-7,8,9,11-tetrahydrobenzo[b]fluoren-2-yl)methylsulfanyl]propanoic acid is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound has been involved in research focusing on synthesis and characterization. For example, the synthesis of certain enantiomers related to this compound has been explored. These studies involve the use of various reagents and techniques to synthesize and then analyze the structures of the compounds through methods like NMR, IR, and MS (Xiong Jing, 2011).
Antitumor Activities
Research has also been conducted on the antitumor activities of compounds similar to 2-Acetamido-3-[(5,10-dihydroxy-4,9-dimethoxy-6-oxo-7,8,9,11-tetrahydrobenzo[b]fluoren-2-yl)methylsulfanyl]propanoic acid. These studies involve the synthesis of various derivatives and testing their in vitro antitumor activities, indicating potential selective anti-tumor properties (Xiong Jing, 2011).
Crystal Structure Analysis
Further research includes the investigation of crystal structures of related compounds. For instance, studies on cyano(fluoren-9-yl)acetohydrazides and their ability to form certain pyrazolones under various conditions, accompanied by spectral analysis, have been conducted (N. Latif, N. Mishriky, M. Hammad, 1977).
Molecular Docking Studies
Some compounds structurally related to 2-Acetamido-3-[(5,10-dihydroxy-4,9-dimethoxy-6-oxo-7,8,9,11-tetrahydrobenzo[b]fluoren-2-yl)methylsulfanyl]propanoic acid have been used in molecular docking studies. These studies aim to understand the binding affinity of these compounds to certain proteins, which can be critical for drug design and understanding biological interactions (A. P. Nikalje, N. Hirani, R. Nawle, 2015).
Eigenschaften
Produktname |
2-Acetamido-3-[(5,10-dihydroxy-4,9-dimethoxy-6-oxo-7,8,9,11-tetrahydrobenzo[b]fluoren-2-yl)methylsulfanyl]propanoic acid |
|---|---|
Molekularformel |
C25H27NO8S |
Molekulargewicht |
501.5 g/mol |
IUPAC-Name |
2-acetamido-3-[(5,10-dihydroxy-4,9-dimethoxy-6-oxo-7,8,9,11-tetrahydrobenzo[b]fluoren-2-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C25H27NO8S/c1-11(27)26-15(25(31)32)10-35-9-12-6-13-8-14-20(19(13)18(7-12)34-3)24(30)21-16(28)4-5-17(33-2)22(21)23(14)29/h6-7,15,17,29-30H,4-5,8-10H2,1-3H3,(H,26,27)(H,31,32) |
InChI-Schlüssel |
XSTMCEQPHBSFEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CSCC1=CC2=C(C(=C1)OC)C3=C(C2)C(=C4C(CCC(=O)C4=C3O)OC)O)C(=O)O |
Synonyme |
7,8,9,11-tetrahydro-5,10-dihydroxy-4,9-dimethoxy-2-(4-acetamido-4-carboxy-2-thiabutyl)-6H-benzo(b)fluoren-6-one cysfluoretin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



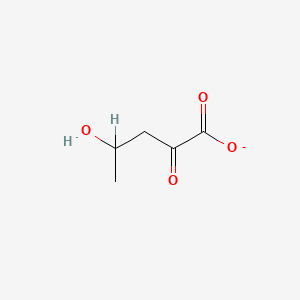
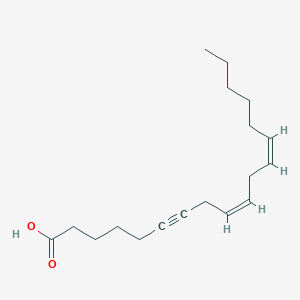
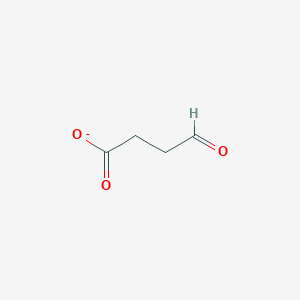

![1-phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea](/img/structure/B1241812.png)
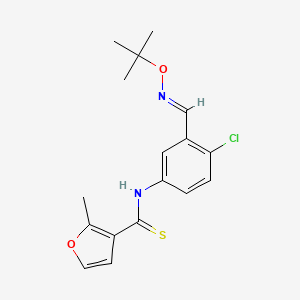
![methyl 1-[2,4-bis(fluoranyl)phenyl]-5-[(E)-[(4-chlorophenyl)carbamothioylhydrazinylidene]methyl]pyrazole-4-carboxylate](/img/structure/B1241815.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(2,3-dimethoxyphenyl)methylene]-1-hydrazinecarbothioamide](/img/structure/B1241817.png)
![4-amino-N'-{(E)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B1241820.png)
![5-(2-thienyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1241823.png)
